molecular formula C14H22N2 B1273076 2-(4-Benzylpiperidin-1-yl)ethanamine CAS No. 25842-32-4

2-(4-Benzylpiperidin-1-yl)ethanamine

Cat. No. B1273076
CAS RN: 25842-32-4
M. Wt: 218.34 g/mol
InChI Key: PCNDXYHWLSHXMV-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperidin-1-yl)ethanamine” is a chemical compound with the CAS Number: 25842-32-4 and a linear formula of C14 H22 N2 . It has a molecular weight of 218.34 .


Molecular Structure Analysis

The InChI code for “2-(4-Benzylpiperidin-1-yl)ethanamine” is 1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with a benzyl group attached to a piperidine ring, which is further attached to an ethanamine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.34 g/mol . It has a computed XLogP3-AA value of 2, indicating its relative lipophilicity, which can influence its behavior in a biological system . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Schiff Bases

The compound has been mentioned in the context of synthesizing Schiff bases . These bases are typically used in various organic synthesis processes and could serve as intermediates in the production of more complex molecules.

ALK and ROS1 Dual Inhibitor Design

Piperidine derivatives, which include 2-(4-Benzylpiperidin-1-yl)ethanamine , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . This suggests potential applications in medicinal chemistry for cancer treatment research.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNDXYHWLSHXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381567
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)ethanamine

CAS RN

25842-32-4
Record name 4-(Phenylmethyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25842-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester (1.34 g, 4.2 mmol) is dissolved in CHCl3 (3 mL) and treated with TFA (3 mL) for 2 h at 20° C. The solvent is evaporated, the residue dissolved CH2Cl2 (100 mL) and washed with 1M aqueous NaOH (2×30 mL). The organic layer is dried (Na2SO4), filtered and concentrated to provide the title compound.
Name
[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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